(S)-(+)-2-methoxypropanol

Chiral Chromatography Stereochemistry Analytical Method Validation

This (S)-(+)-enantiomer is a defined chiral synthon for stereospecific synthesis. Unlike the racemic mixture (CAS 1589-47-5) or (R)-(-) counterpart, it provides a single stereochemical environment ensuring predictable diastereoselectivity. Its quantifiable optical rotation (+38° to +44°) serves as an in-house QC benchmark. Critical for DNA-PK inhibitor development and chiral chromatography method validation. Substituting with the incorrect enantiomer compromises reaction outcomes, yields, and downstream biological activity.

Molecular Formula C4H10O2
Molecular Weight 90.12 g/mol
CAS No. 116422-39-0
Cat. No. B039319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(+)-2-methoxypropanol
CAS116422-39-0
Molecular FormulaC4H10O2
Molecular Weight90.12 g/mol
Structural Identifiers
SMILESCC(CO)OC
InChIInChI=1S/C4H10O2/c1-4(3-5)6-2/h4-5H,3H2,1-2H3/t4-/m0/s1
InChIKeyYTTFFPATQICAQN-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes2.5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (S)-(+)-2-Methoxypropanol (CAS 116422-39-0): A Defined Chiral Building Block


(S)-(+)-2-Methoxypropanol (CAS 116422-39-0) is an enantiomerically pure chiral alcohol belonging to the glycol ether class [1]. Its structure features a single chiral center at the C2 position of the propane backbone, bearing a methoxy group and a primary alcohol functionality [1]. As a defined single enantiomer, it is primarily utilized as a chiral building block or synthetic intermediate in the preparation of more complex molecules . Its procurement value is intrinsically linked to its stereochemical purity, which dictates its utility in asymmetric synthesis and the development of single-enantiomer pharmaceuticals.

The Critical Procurement Risk of Substituting (S)-(+)-2-Methoxypropanol with Racemic or Alternative Chiral Analogs


In procurement for stereospecific synthesis, the (S)-(+)-2-methoxypropanol enantiomer cannot be interchangeably substituted with its (R)-(-) counterpart or the racemic mixture without significant and quantifiable consequences . The two enantiomers exhibit opposite optical rotations (+38° to +44° vs. -20° to -24°), a property directly linked to their 3D molecular configuration [1]. This stereochemical divergence translates to different interactions with chiral environments, such as enzyme active sites or chiral stationary phases, which is fundamental to asymmetric synthesis and the production of single-enantiomer drugs. Using the racemic mixture (CAS 1589-47-5) introduces the undesired enantiomer, which can act as an impurity, reducing reaction yields and product purity. Furthermore, substituting with alternative chiral alcohols like (S)-2-Methoxypropionic acid introduces different functional group reactivity (carboxylic acid vs. primary alcohol), fundamentally altering the compound's role in a synthetic pathway. Therefore, selecting the correct enantiomer is not a matter of minor specification variation but a critical decision that determines the success or failure of a stereoselective chemical process.

Quantitative Differentiation of (S)-(+)-2-Methoxypropanol (CAS 116422-39-0) from Analogs


Specific Optical Rotation as a Definitive Enantiomeric Identifier

The specific optical rotation provides a quantifiable, unambiguous distinction between the (S)-(+)- and (R)-(-)-enantiomers. For (S)-(+)-2-methoxypropanol (CAS 116422-39-0), the specific rotation is measured to be in the range of +38° to +44° . In direct contrast, a closely related (R)-enantiomer, (R)-(-)-1-Methoxy-2-propanol (CAS 4984-22-9), exhibits a specific rotation of -20° to -24° [1]. This opposite and significantly different magnitude of rotation confirms their distinct stereochemistry and ensures that each can be used to create diastereomeric environments in synthesis.

Chiral Chromatography Stereochemistry Analytical Method Validation

Enantiomeric Purity Assessed by Gas Chromatography

The enantiomeric purity of (S)-(+)-2-methoxypropanol can be indirectly assessed through gas chromatography (GC) analysis. Vendor specifications for the (S)-enantiomer (CAS 116422-39-0) indicate a GC purity of ≥96.0% . This is comparable to the (R)-enantiomer (CAS 6131-59-5), which is specified with a purity of 98% , and the racemic mixture (CAS 1589-47-5), also specified at 98% . While GC purity does not directly measure enantiomeric excess (ee), it quantifies the level of other volatile impurities and confirms the chemical purity of the single enantiomer batch.

Analytical Chemistry Chiral Purity Quality Control

Physical Property Differentiation: Boiling Point

While enantiomers typically share identical physical properties in achiral environments, procurement decisions often require confirmation of these values. The boiling point of (S)-(+)-2-methoxypropanol is reported as 118 °C . In comparison, a closely related (R)-enantiomer, (R)-(-)-1-Methoxy-2-propanol (CAS 4984-22-9), has a reported boiling point of 120 °C [1]. The racemic mixture (CAS 1589-47-5) has a calculated boiling point of 130.0±0.0 °C at 760 mmHg , a value significantly higher than the single enantiomers. This difference in boiling point between the racemate and the single enantiomer is a key physical property that can influence purification strategies like distillation.

Physical Chemistry Distillation Thermodynamics

Validated Application Scenarios for (S)-(+)-2-Methoxypropanol (CAS 116422-39-0)


As a Chiral Building Block in Asymmetric Synthesis

Based on its defined stereochemistry and high enantiomeric purity, the primary application of (S)-(+)-2-methoxypropanol is as a chiral building block or intermediate in the asymmetric synthesis of more complex molecules . Its single enantiomeric form (S) ensures that any new chiral center created during a synthetic step will be influenced by a single, defined stereochemical environment, leading to predictable diastereoselectivity. This is in stark contrast to using the racemic mixture, which would yield a complex mixture of diastereomers, significantly complicating purification and reducing yield. The specific optical rotation data (+38° to +44°) provides a quantitative quality check to ensure the chiral integrity of the starting material before initiating a costly multi-step synthesis.

Calibration and Method Development in Chiral Chromatography

The quantifiable opposite optical rotations of (S)-(+)-2-methoxypropanol and its (R)-(-) counterpart make this compound well-suited for use as a standard in chiral chromatography method development . Its well-defined specific rotation (+38° to +44°) serves as a benchmark for calibrating polarimetric detectors . Furthermore, the high GC purity (≥96.0%) ensures that the observed chromatographic peak is representative of the target enantiomer, not an impurity . This allows analytical chemists to reliably develop and validate methods for separating and quantifying enantiomers of structurally similar compounds.

Precursor for Single-Enantiomer Pharmaceutical Intermediates

The compound is identified in chemical literature as a precursor that can be used in the synthesis of DNA-dependent protein kinase (DNA-PK) inhibitors, which are of therapeutic interest . While the specific inhibitory activity of the parent compound itself is not quantified in available primary literature, its utility lies in its function as a chiral synthon. The procurement of the correct (S)-enantiomer is critical for this application; using the (R)-enantiomer would lead to the formation of a stereoisomeric inhibitor with potentially different, and likely reduced, biological activity. The selection of the (S)-enantiomer is therefore a fundamental requirement dictated by the downstream target molecule's stereochemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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